Azulene derivatives, molecules obtained by modifying the basic Azulene structure, exhibit promising anti-inflammatory, anti-cancer, and antimicrobial properties. Research suggests their potential application in various therapeutic areas, including:
Azulene is an aromatic organic compound with the molecular formula C₁₀H₈, notable for its striking dark blue color, which distinguishes it from its isomer naphthalene, a colorless compound. The name "azulene" is derived from the Spanish word "azul," meaning blue. Structurally, azulene can be conceptualized as the fusion of cyclopentadiene and cycloheptatriene, resulting in a unique 10 π-electron system that exhibits aromatic properties. Unlike naphthalene, azulene has a dipole moment of 1.08 D, indicating its polar nature due to the distribution of electrons across its rings .
Azulene's aromatic characteristics are reflected in its reactivity, particularly in undergoing Friedel-Crafts-like substitutions. Its unusual color and properties have attracted interest in various fields, including organic chemistry and materials science .
While not directly applicable to Azulene itself, its derivatives, particularly those extracted from chamomile (e.g., azulene-rich matricaria extract), exhibit anti-inflammatory and wound healing properties. The mechanism of action for these effects is believed to involve the inhibition of pro-inflammatory enzymes and the stimulation of tissue regeneration [].
Azulene is generally considered to have low toxicity. However, due to its instability, it can decompose to form potentially harmful byproducts. Direct contact with the skin or eyes should be avoided [].
The unique properties of Azulene continue to be explored in scientific research. Here are some promising areas:
Research indicates that azulene and its derivatives exhibit various biological activities. Notably, azulene has been studied for its potential anti-inflammatory properties and its ability to act as a photoprotective agent. Some derivatives have shown promise in targeting reactive oxygen species and reactive nitrogen species in biological systems, suggesting applications in disease detection and treatment .
Additionally, certain azulene derivatives have been found to possess antimicrobial and antioxidant activities, making them candidates for pharmaceutical applications .
Several synthetic routes have been developed for azulene:
Azulene has diverse applications across various fields:
Studies on the interactions of azulene with various chemical agents reveal insights into its reactivity:
Azulene shares structural similarities with several other aromatic compounds but is unique due to its specific arrangement of rings and electron distribution. Here are some comparable compounds:
Compound | Structure Type | Color | Notable Properties |
---|---|---|---|
Naphthalene | Two fused benzene rings | Colorless | Commonly used as a solvent |
Phenanthrene | Three fused benzene rings | Colorless | Used in dyes and as a chemical intermediate |
Pyrene | Four fused benzene rings | Colorless | Known for fluorescence properties |
Guaiazulene | Azulene derivative | Blue | Found in natural sources like guaiac wood |
Vetivazulene | Azulene derivative | Blue | Present in vetiver oil |
Azulene's distinct dipole moment, color, and reactivity set it apart from these compounds, making it an interesting subject for further research in both synthetic chemistry and biological applications .
The synthesis of azulene, a non-benzenoid aromatic hydrocarbon, has evolved significantly since its first isolation in 1937. Traditional methods rely on condensation reactions between cyclopentadienide anions and activated pyridinium or pyrilium salts. The Ziegler-Hafner synthesis exemplifies this approach, enabling gram-scale production of parent azulene and its derivatives through the reaction of 1-chloro-2,4-dinitrobenzene with cyclopentadiene in the presence of dimethylamine. This method prioritizes substitutions at the seven-membered ring but suffers from limited functional group tolerance.
In contrast, modern strategies leverage catalytic processes and annulation reactions. The Nozoe method employs tropone derivatives and active methylene compounds (e.g., malononitrile) to construct 2-aminoazulenes via [8 + 2] cycloaddition intermediates. Recent advances include iridium-catalyzed C–H borylation for regioselective functionalization and palladium-mediated [3 + 2] annulations using diboron reagents to access pseudoazulenes. These methods achieve yields exceeding 80% while accommodating diverse substituents (Table 1).
Table 1: Comparison of Azulene Synthesis Methods
Method | Key Reagents | Yield Range | Functionalization Sites |
---|---|---|---|
Ziegler-Hafner | Cyclopentadienide, pyridinium salts | 30–50% | Seven-membered ring |
Nozoe | Tropones, malononitrile | 60–95% | Five-membered ring |
Iridium-catalyzed | B₂(pin)₂, 6- tert-butylazulene | 66–92% | Positions 1, 2, 3 |
Palladium annulation | Alkynes, diboron reagents | 46–98% | Fused bicyclic systems |
Cycloadditions enable access to polycyclic azulene systems with extended π-conjugation. The Yasunami-Takase protocol utilizes [8 + 2] cycloadditions between 2H-cyclohepta[b]furan-2-ones and enamines to form azulene frameworks with fused cyclohexane or heterocyclic rings. For instance, reacting 2H-cyclohepta[b]furan-2-one with N,N-dimethylenamine yields 1-azulenylpropanols in 75–90% yields.
Copper-catalyzed Buchner reactions represent a breakthrough in non-benzenoid ring expansions. Using Cu(hfacac)₂ and diazo reagents, azulene undergoes -shift to form 6,7-bicyclic products (e.g., 6,7-dihydrodibenzo[b,g]azulene) via carbene insertion. This method contrasts with silver-catalyzed C–H alkylation, which favors functionalization over ring expansion.
Transition metals enable precise control over azulene’s reactivity. Key advances include:
Mechanistic Insight: Density functional theory (DFT) studies reveal that copper’s electrophilicity stabilizes transition states for ring expansion, whereas silver’s softer Lewis acidity favors σ-complex formation for C–H functionalization.
Azulene’s inherent dipole (1.08 D) creates distinct reactivity between its electron-rich five-membered ring and electron-deficient seven-membered ring:
Directing groups enhance regiocontrol. 2-(2-Pyridyl)azulene undergoes palladium-catalyzed C–H vinylation at positions 1 and 3 due to coordination effects. Similarly, azulene-1-carboxylic acid’s carboxylate group directs rhodium-catalyzed alkyne annulations to position 6.
Table 2: Regioselectivity in Azulene Functionalization
Reaction Type | Preferred Ring | Key Substituent Influence |
---|---|---|
Electrophilic alkylation | Five-membered | Electron-donating groups at C1 |
Nucleophilic addition | Seven-membered | Electron-withdrawing groups at C3 |
Directed C–H activation | Position 1 or 3 | Pyridyl, carboxylate directing groups |
Cross-coupling | Position 2 | Sulfonium salts, boronic esters |
Azulene’s ground-state electronic structure defies classical benzenoid aromaticity models. With 10 π-electrons delocalized across its fused 5- and 7-membered rings, it satisfies Hückel’s (4n+2) rule for aromaticity (n=2) while maintaining a significant dipole moment of 1.08 D due to charge separation between rings [2] [4]. Complete Active Space Self-Consistent Field (CASSCF) calculations reveal that the transannular bond exhibits minimal electron delocalization (0.02 electrons), leading to a long bond length of 1.5 Å [1].
Baird’s rule provides critical insights into excited-state aromaticity. While the ground state (S₀) exhibits 10π-aromatic character, the first excited singlet state (S₁) becomes antiaromatic with paratropic ring currents, whereas the second excited state (S₂) retains aromaticity through diatropic currents [1]. This dichotomy is quantified through magnetically induced current density (MICD) analysis and NICS (Nucleus-Independent Chemical Shift) indices:
State | Aromaticity | MICD Pattern | NICS(1) (ppm) |
---|---|---|---|
S₀ | Aromatic | Diatropic | -10.2 |
S₁ | Antiaromatic | Paratropic | +8.7 |
S₂ | Aromatic | Diatropic | -9.5 |
Table 1: Aromaticity indices for azulene’s electronic states [1] [4].
The biradical character of S₁ azulene, with unpaired electrons localized in π and π* orbitals, reduces interelectron repulsion and stabilizes the antiaromatic configuration [1]. This electronic segregation contrasts sharply with S₂’s delocalized singlet state, where enhanced orbital overlap increases interelectron repulsion but preserves aromatic stabilization.
Ultrafast internal conversion between azulene’s excited states is governed by conical intersection topology and non-adiabatic couplings. Surface-hopping simulations reveal two distinct relaxation pathways [5]:
Decoherence-corrected dynamics simulations show that S₁ azulene reaches the conical intersection within 50 fs post-excitation, consistent with experimental S₁ lifetimes of 1–2 ps [5]. The S₂ state, however, undergoes vibrational relaxation without accessing efficient decay channels, resulting in a 100-fold longer lifetime (τ ~ 100 ps) [5].
Azulene’s anomalous S₂→S₀ fluorescence (Φ₆=0.001–0.01) arises from a confluence of electronic and geometric factors [1] [5]:
The S₁ state’s antiaromaticity drives geometric distortion toward a biradicaloid structure at the conical intersection, quenching fluorescence through rapid internal conversion [1]. In contrast, S₂’s aromatic character stabilizes the Franck-Condon region, enabling competitive radiative decay.
While azulene’s visible-region photophysics are well-characterized, its ultraviolet (UV) excitation pathways remain underexplored. Preliminary evidence suggests Rydberg-valence mixing may occur in higher excited states (>S₂), but experimental confirmation is lacking. Theoretical studies predict:
Early proof that azulene can serve as a high-performance semiconductor came from linear oligomers known as terazulenes. Electron mobility 0.29 cm²V⁻¹s⁻¹ was measured for 2,6′:2′,6″-terazulene thin-film transistors, attributed to full delocalization of the lowest unoccupied molecular orbital across the oligomer backbone and localization of the highest occupied molecular orbital at one terminus, which suppresses hole transport while favoring electrons [1] [2]. Subsequent regio-isomeric studies established polarity switching from pure n-type to ambipolar behavior by rotating the internal azulene units, verifying that orbital distribution control alone can flip device polarity without heteroatoms [3] [4].
Parallel polymer research replaced fragile small molecules with 2,6-linked azulene repeat units. Regioregular poly(2,6-azulene-thieno[3,4-c]pyrrole-4,6-dione) delivered electron mobility 0.33 cm²V⁻¹s⁻¹ in bottom-gate, top-contact devices, outperforming its regiorandom analog by an order of magnitude because head-to-tail dipole alignment minimized energetic disorder [5] [6]. Even higher values were recorded for biazulene diimide copolymers (vide infra).
Table 1 consolidates representative transistor metrics.
Material | Semiconductor class | Charge-carrier type | Peak mobility (cm²V⁻¹s⁻¹) | Ion/Ioff ratio | Citation |
---|---|---|---|---|---|
2,6′:2′,6″-Terazulene | Oligomeric hydrocarbon | Electron | 0.29 [1] | 10⁶ [1] | [1] [2] |
2,2′:6′,6″-Terazulene | Oligomeric hydrocarbon | Ambipolar | 0.15 electron, 0.07 hole [4] | 10⁵ [4] | [3] [4] |
P(AzTPD-3) (regioregular) | 2,6-Azulene copolymer | Electron | 0.33 [5] | 10⁵ [5] | [5] [6] |
P(TBAzDI-TPD) | Azulene diimide copolymer | Electron | 0.42 [7] | 10⁵ [7] | [7] [8] |
Six-ring biazulene diimide 2 | π-Extended diimide | Electron | 0.52 [9] | 10⁶ [9] | [9] |
Key research findings
The resonance hybrid of electron-rich five-membered and electron-poor seven-membered rings imbues azulene with a built-in donor–acceptor architecture. Researchers now couple this internal field to external acceptor or donor fragments to forge low-band-gap conjugates optimized for charge separation and long-range transport.
Conjugated copolymers P(TBAzDI-TPD) and P(TBAzDI-TFB) join tetra-brominated azulene diimide acceptors with electron-deficient thiadiazolo-pyridine comonomers. Electron mobility reached 0.42 cm²V⁻¹s⁻¹, while all-polymer solar cells using P(TBAzDI-TPD) as acceptor achieved 1.82% power conversion efficiency under simulated AM1.5G illumination—remarkable for purely hydrocarbon backbones [7] [8].
Dipole orientation control was realized through C–H activation in the poly(azulene-thieno[3,4-c]pyrrole-4,6-dione) series. Head-to-tail alignment maximized macrodipole coherence, narrowing energetic disorder distributions (σ ≈ 55 meV) compared with random polymers (σ ≈ 78 meV) and delivering broader plateau mobilities over forty devices [5] [6].
Poly(2,6-azulene vinylene) analogues of poly(p-phenylene vinylene) illustrate how dipole patterning dictates film morphology. Head-to-head/tail-to-tail polymer formed long-range lamellar order with four-order diffraction while head-to-tail analog crystallized poorly, translating to a two-order of magnitude mobility gap [11] [14].
Table 2 summarizes structure–property correlations.
Polymer | Azulene linkage pattern | Backbone dipole vector | Electron mobility (cm²V⁻¹s⁻¹) | Optical gap (eV) | Citation |
---|---|---|---|---|---|
P(AzTPD-3) | Head-to-tail | Fully aligned | 0.33 [5] | 1.60 [5] | [5] [6] |
P(AzTPD-1) | Random | Partially cancelled | 0.06 [5] | 1.66 [5] | [5] [6] |
r-PAzV | Mixed H–T/H–H/T–T | Net 0.0 D | 2×10⁻² [11] | 1.78 [11] | [11] [14] |
hhtt-PAzV | Head-head/tail-tail | Alternating | 1×10⁻² [11] | 1.74 [11] | [11] |
ht-PAzV | Head-tail only | Unidirectional | 4×10⁻⁴ [11] | 1.69 [11] | [11] |
Research consensus indicates that the azulene axial dipole can be harnessed as an internal electrostatic gate that pre-polarizes charge-transfer states, thereby lowering reorganization energy by ≈80 meV versus non-polar analogues and enabling efficient long-range hopping [15] [12].
Azulene diimides merge the deep-lying imide acceptor level with the azulene dipole, creating highly electron-affine chromophores. The flagship family, 2,2′-biazulene-1,1′,3,3′-tetracarboxylic diimide, offers lowest unoccupied molecular orbital energies down to −3.74 eV, surpassing naphthalene diimide analogues by 0.3 eV [10]. π-Extension further enhances transport.
Table 3 collates benchmark data.
Diimide derivative | π-Extension strategy | LUMO energy (eV) | Electron mobility (cm²V⁻¹s⁻¹) | Reduction waves (#) | Citation |
---|---|---|---|---|---|
BAzDI-1 | Parent 2,2′ core | −2.91 [10] | 0.12 [10] | 2 [10] | [10] |
BAzDI-2 | Azulene-fused at 6,6′ | −3.74 [10] | 0.52 [9] | 4 [10] | [9] [10] |
6,6′-Diaryl BAzDI-3 | Diaryl π-cap | −3.63 [9] | 0.45 [9] | 3 [9] | [9] |
Such low lying frontier orbitals support air-stable n-channel operation for over four weeks without encapsulation, an accomplishment historically limited to perylene diimide derivatives [9].
Protonation converts non-alternant azulene rings into cationic tropylium species while simultaneously generating an anionic cyclopentadienide resonance form, delocalizing charge over the polymer chain.
Table 4 compares reported conductivities.
Polymer | Connection mode | Dopant | Conductivity (S/cm) | Reversible? | Citation |
---|---|---|---|---|---|
1,3-Polyazulene | 1,3-link | Trifluoroacetic acid | 0.74 [17] | Yes [17] | [17] [18] |
1,3-Polyazulene | 1,3-link | Iodine | 1.22 [17] | No [17] | [19] [17] |
Azulene-bithiophene copolymer | Alternating | Iodine | 50 [19] | Partial [19] | [19] |
P(Az-AC16) | 2,6-link | Trifluoromethanesulfonic acid | 2.94 [21] | Yes [21] | [21] [20] |
Poly(azulene-vinylene) | 2,6-link | Protonic acid | 0.10 [22] | Yes [22] | [22] |
Beyond static doping, azulene-derived films show dynamic color and conductivity shifts under acid/base vapor or photochemical stimuli. Infrared spectroscopy reveals intervalence bands at 3,700 cm⁻¹ and 6,200 cm⁻¹ for radical cations and radical dications, respectively, whose intensities track real-time proton transport, suggesting application in flexible electrochromic sensors [22].
Recent on-surface polymerization of 2,6-diiodoazulene on Au(111) produced defect-free polyazulene nanoribbons with electronic gaps 1.8 eV and conduction bands displaying strong density at heptagon–heptagon junctions, hinting at tip-induced switchable conductive pathways [23].
The quartet of research fronts detailed above collectively positions azulene as a unique, multifunctional platform:
Environmental Hazard